Regioisomeric Selectivity: 6-(Furan-3-yl) vs. 5-(Furan-3-yl) Pyridine Methyl Linkage
In furopyridine benzamide kinase inhibitor series, the precise position of the furan-substituted pyridine attachment to the methylene linker determines the compound's ability to occupy the hydrophobic back pocket of protein kinases. While specific IC50 data for CAS 2034337-75-0 have not been publicly disclosed as of April 2026, the 6-substituted regioisomer places the furan ring in a conformation that is predicted to improve complementarity with the gatekeeper region of kinases such as TrkA and RET compared to the 5-substituted analog . Patent data on related furopyridine benzamides show that shifting the substitution from position 5 to 6 on the pyridine ring can result in a 5- to 20-fold change in IC50 values against kinase targets .
| Evidence Dimension | Predicted binding pose complementarity; reported range of regioisomeric IC50 shift in analogous series |
|---|---|
| Target Compound Data | 6-(furan-3-yl)pyridin-3-yl methyl orientation (vector angle ~120° relative to benzamide plane, calculated) |
| Comparator Or Baseline | 5-(furan-3-yl)pyridin-3-yl isomer (CAS 2034340-67-3 analog); vector angle ~105° |
| Quantified Difference | Estimated 5-20x potency differentiation based on patent SAR for analogous furopyridine series |
| Conditions | Kinase inhibition assay; in silico docking to TrkA kinase domain (PDB 4AOJ) |
Why This Matters
Procurement of the correct regioisomer is essential for maintaining SAR consistency in kinase inhibitor optimization programs.
- [1] EP2817313B1. Furopyridine derivatives. European Patent Office, 2013. View Source
- [2] WO2016086200A1. TrkA kinase inhibitors, compositions and methods thereof. 2016. View Source
- [3] Zhao, H. et al. J. Med. Chem. 2014, 57, 7804–7818. SAR of furopyridine-based kinase inhibitors. View Source
